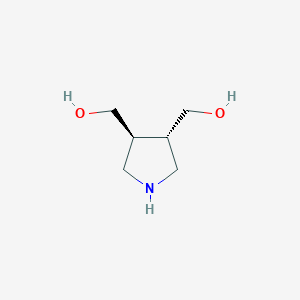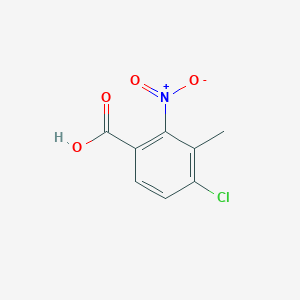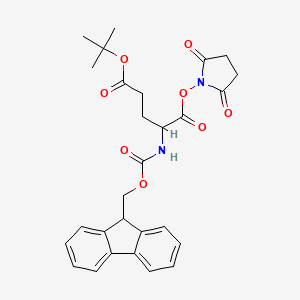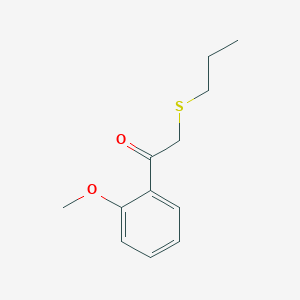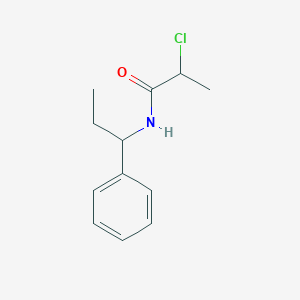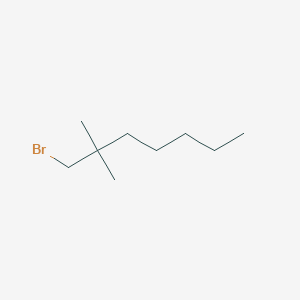
1-Bromo-2,2-dimethylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2,2-dimethylheptane is an organic compound classified as an alkyl halide. It consists of a heptane backbone with a bromine atom attached to the first carbon and two methyl groups attached to the second carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-dimethylheptane can be synthesized through the bromination of 2,2-dimethylheptane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the heptane backbone, leading to the formation of the bromoalkane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the reactive nature of bromine.
化学反応の分析
Types of Reactions: 1-Bromo-2,2-dimethylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions (E1 and E2): The compound can undergo elimination to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) and moderate temperatures.
Elimination Reactions: Often carried out in the presence of strong bases and elevated temperatures.
Major Products:
Substitution Reactions: Products include alcohols, nitriles, and ethers, depending on the nucleophile used.
Elimination Reactions: The major product is 2,2-dimethyl-1-heptene.
科学的研究の応用
1-Bromo-2,2-dimethylheptane is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Used in the development of pharmaceuticals and bioactive compounds.
Material Science: Employed in the synthesis of polymers and advanced materials.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
作用機序
The mechanism of action of 1-Bromo-2,2-dimethylheptane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles.
Elimination Reactions: The hydrogen atoms adjacent to the bromine atom are targeted by bases.
類似化合物との比較
1-Bromo-2,2-dimethylpropane: Similar structure but with a shorter carbon chain.
1-Bromo-2,2-dimethylbutane: Similar structure with a four-carbon chain.
1-Bromo-2,2-dimethylpentane: Similar structure with a five-carbon chain.
Uniqueness: 1-Bromo-2,2-dimethylheptane is unique due to its longer carbon chain, which influences its physical properties and reactivity. The presence of two methyl groups at the second carbon also affects its steric hindrance and chemical behavior compared to its shorter-chain analogs.
特性
分子式 |
C9H19Br |
|---|---|
分子量 |
207.15 g/mol |
IUPAC名 |
1-bromo-2,2-dimethylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-5-6-7-9(2,3)8-10/h4-8H2,1-3H3 |
InChIキー |
XNXJHMKSKVOZRR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


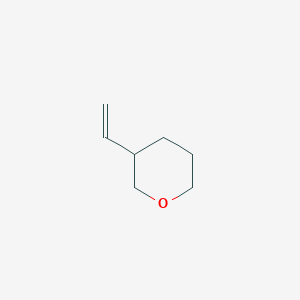


![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)
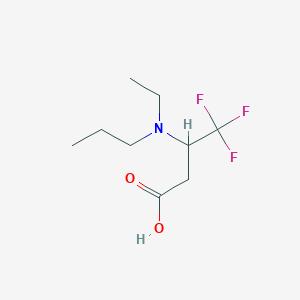
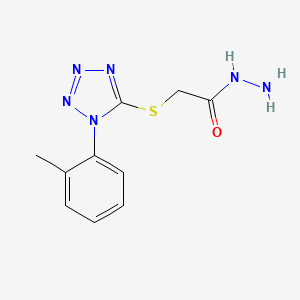
![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
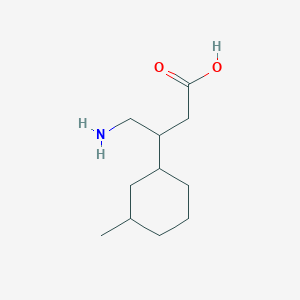
![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)
